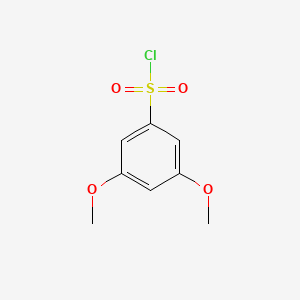
3,5-Dimethoxybenzene-1-sulfonyl chloride
Übersicht
Beschreibung
3,5-Dimethoxybenzene-1-sulfonyl chloride is a chemical compound with the IUPAC name 3,5-dimethoxybenzenesulfonyl chloride . It has a molecular weight of 236.68 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H9ClO4S/c1-12-6-3-7(13-2)5-8(4-6)14(9,10)11/h3-5H,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 236.68 .Wissenschaftliche Forschungsanwendungen
Application in Organic Synthesis
3,5-Dimethoxybenzene-1-sulfonyl chloride has been explored for its utility in organic synthesis. A study demonstrates the use of sulfonyl chlorides in the Mn(OAc)3-promoted oxidative coupling of 1,4-dimethoxybenzenes with sodium and lithium sulfinates. This process is notable for its simplicity, mild conditions, and the ability to produce various sulfones in moderate to high yields at room temperature in air (Liang, Ren, & Manolikakes, 2017).
Utility in Polymer Chemistry
In polymer chemistry, poly(3,5-diethylstyrene) sulfonyl chloride, a related compound, has been used as a reagent for internucleotide bond synthesis. This polymer, synthesized by bead copolymerization and chlorofosulfonation, acts as a convenient condensing agent for oligonucleotide synthesis, offering simple isolation and purification procedures (Rubinstein & Patchornik, 1975).
Development of Heavy Metal Sensors
The compound has applications in environmental science, particularly in the development of heavy metal sensors. A study describes the synthesis of bis-sulfonamides using sulfonyl chlorides for sensor preparation. These sensors, fabricated on glassy carbon electrodes, exhibited high sensitivity and stability for detecting heavy metal ions like Co2+ (Sheikh et al., 2016).
Synthesis of Medical Intermediates
It's also used in the synthesis of medical intermediates. A method for preparing 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule, involves sulfonyl chloration of 1,4-dimethoxybenzene, showcasing its role in creating complex medical molecules (Zhimin, 2003).
Enzyme Inhibition Studies
Another study evaluated sulfonamide derivatives of dagenan chloride for their enzyme inhibition activity. These derivatives were synthesized using sulfonyl chlorides and showed potential as lipoxygenase and α-glucosidase inhibitors, indicating their possible use in anti-inflammatory and anti-diabetic drug development (Abbasi et al., 2015).
In Catalytic Processes
Catalytic processes also benefit from the use of sulfonyl chlorides. For example, iron-catalyzed reactions with m-dimethoxybenzene and sulfur chlorides produced various polysulphides, demonstrating the utility of sulfonyl chlorides in synthesizing complex organic compounds (Bottino, Foti, & Pappalardo, 1979).
Solid-Phase Synthesis Applications
The compound is also involved in solid-phase synthesis. A study utilized polymer-supported sulfonyl chloride for synthesizing disubstituted 1,3-oxazolidin-2ones, highlighting its role in the efficient and selective synthesis of important heterocyclic compounds (Holte, Thijs, & Zwanenburg, 1998).
Influence on Hydrolysis Reactions
Research on the hydrolysis of sulfonyl chlorides, including this compound, has revealed interesting insights into their reaction mechanisms and the influence of substrate structure on reaction rates and catalysis (Ivanov et al., 2005).
Synthesis of Antibacterial Agents
A recent study investigated the anti-bacterial potential of sulfonamides containing the benzodioxane moiety synthesized using this compound. These compounds showed significant therapeutic potential against various bacterial strains, indicating its importance in developing new antibacterial agents (Abbasi et al., 2016).
Safety and Hazards
Wirkmechanismus
Target of Action
The primary target of 3,5-Dimethoxybenzene-1-sulfonyl chloride is the aromatic ring of benzene derivatives . The compound acts as an electrophile, interacting with the delocalized pi electrons of the benzene ring .
Mode of Action
The compound undergoes electrophilic aromatic substitution, a two-step mechanism . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the electrophilic aromatic substitution pathway . This pathway involves the substitution of a hydrogen atom in the aromatic ring with an electrophile . The downstream effects include the formation of a substituted benzene ring .
Result of Action
The result of the action of this compound is the formation of a substituted benzene ring . This can lead to changes in the chemical properties of the benzene derivative, potentially influencing its biological activity.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of other electrophiles or nucleophiles can affect the course of the reaction . Additionally, the pH and temperature of the environment can also influence the compound’s reactivity .
Biochemische Analyse
Biochemical Properties
It is known that sulfonyl chloride compounds can participate in various biochemical reactions, often acting as electrophiles .
Cellular Effects
Sulfonyl chloride compounds can potentially influence cell function through their interactions with various biomolecules .
Molecular Mechanism
Sulfonyl chlorides are known to be reactive and can form covalent bonds with various biomolecules, potentially influencing enzyme activity and gene expression .
Temporal Effects in Laboratory Settings
Sulfonyl chlorides are generally stable under normal conditions .
Metabolic Pathways
Sulfonyl chlorides can potentially interact with various enzymes and cofactors .
Transport and Distribution
The distribution of sulfonyl chlorides can potentially be influenced by various transporters and binding proteins .
Subcellular Localization
The localization of sulfonyl chlorides can potentially be influenced by various targeting signals and post-translational modifications .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,5-Dimethoxybenzene-1-sulfonyl chloride involves the conversion of 3,5-Dimethoxybenzoic acid to its corresponding sulfonyl chloride derivative.", "Starting Materials": [ "3,5-Dimethoxybenzoic acid", "Thionyl chloride", "Dimethylformamide (DMF)", "Triethylamine (TEA)", "Methylene chloride (CH2Cl2)" ], "Reaction": [ "To a solution of 3,5-Dimethoxybenzoic acid in DMF, add TEA and stir for 10 minutes.", "Add thionyl chloride dropwise to the reaction mixture while stirring at room temperature.", "After the addition is complete, stir the reaction mixture for an additional 30 minutes.", "Add CH2Cl2 to the reaction mixture and stir for 10 minutes.", "Separate the organic layer and wash it with water.", "Dry the organic layer over anhydrous sodium sulfate.", "Concentrate the organic layer under reduced pressure to obtain 3,5-Dimethoxybenzene-1-sulfonyl chloride as a white solid." ] } | |
CAS-Nummer |
80563-82-2 |
Molekularformel |
C8H11ClO4S |
Molekulargewicht |
238.69 g/mol |
IUPAC-Name |
1,6-dimethoxycyclohexa-2,4-diene-1-sulfonyl chloride |
InChI |
InChI=1S/C8H11ClO4S/c1-12-7-5-3-4-6-8(7,13-2)14(9,10)11/h3-7H,1-2H3 |
InChI-Schlüssel |
SMVJRAIGMMKIGN-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)S(=O)(=O)Cl)OC |
Kanonische SMILES |
COC1C=CC=CC1(OC)S(=O)(=O)Cl |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details












Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
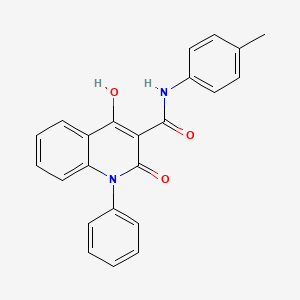
![3-[3-(4-Bromophenyl)-4-formylpyrazol-1-yl]propanoic acid](/img/structure/B2902870.png)

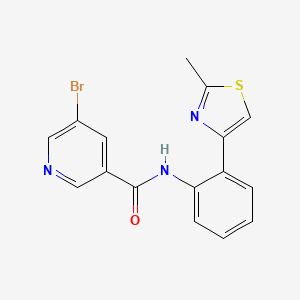
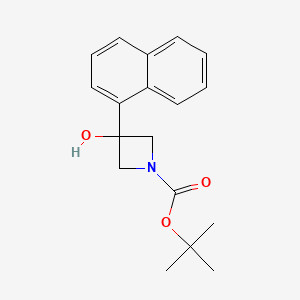
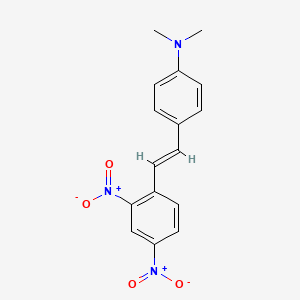

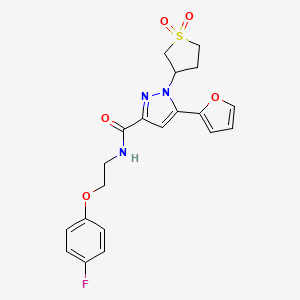
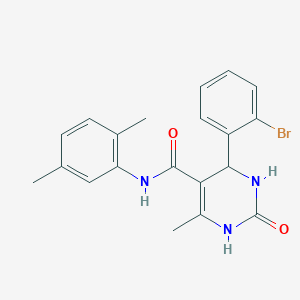
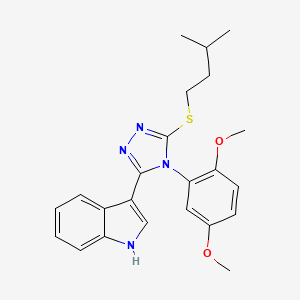
![2-Amino-6-(6-fluoro-2-pyridinyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2902881.png)
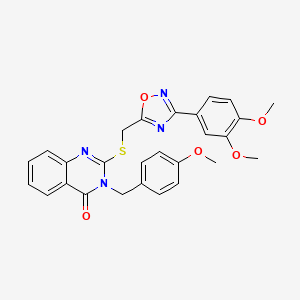
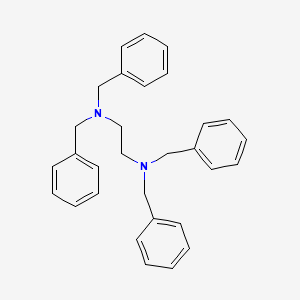
![Methyl 3-[(2-morpholinoacetyl)amino]-2-thiophenecarboxylate](/img/structure/B2902886.png)
